BenchChemオンラインストアへようこそ!

1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide

Neglected Tropical Diseases Target Validation Medicinal Chemistry

This compound features a unique 3-(pyridin-4-yl)pyrazin-2-yl-methyl substituent that structurally diverges from the benzenesulfonamide-based lead DDD85646. It was specifically designed to overcome poor CNS exposure, offering a critical scaffold for probing blood-brain barrier permeability and linker-region SAR in stage 2 HAT. Ideal for T. brucei proliferation assays and p38 kinase inhibitor design. Secure high-purity batch for exclusive R&D use.

Molecular Formula C14H14N6O2S
Molecular Weight 330.37
CAS No. 2097910-36-4
Cat. No. B2427873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide
CAS2097910-36-4
Molecular FormulaC14H14N6O2S
Molecular Weight330.37
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
InChIInChI=1S/C14H14N6O2S/c1-20-10-12(8-18-20)23(21,22)19-9-13-14(17-7-6-16-13)11-2-4-15-5-3-11/h2-8,10,19H,9H2,1H3
InChIKeyZIMZAYYKFJIEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide (CAS 2097910-36-4): Structural Baseline and Therapeutic Context


1-Methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide is a synthetic pyrazole-sulfonamide featuring a unique 3-(pyridin-4-yl)pyrazine-2-yl-methyl substituent. Its core scaffold is shared with a class of compounds investigated as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a validated target for human African trypanosomiasis (HAT) [1]. Unlike the benzenesulfonamide-based lead DDD85646, this compound incorporates a pyrazine-pyridine heterocyclic linker, which structurally differentiates it within the pyrazole sulfonamide TbNMT inhibitor series.

Why Generic Interchange of 1-Methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide with Other Pyrazole Sulfonamides Is Not Supported


Pyrazole sulfonamide TbNMT inhibitors are highly sensitive to linker and core modifications. The lead compound DDD85646, a benzenesulfonamide, suffered from poor CNS exposure, prompting a switch to flexible linkers and heteroaromatic cores in subsequent optimization [1]. The 3-(pyridin-4-yl)pyrazin-2-yl-methyl substituent in the target compound represents a distinct structural departure that can independently alter selectivity, metabolic stability, and blood-brain barrier permeability. Without head-to-head data, substituting this compound for DDD85646 or other series members would be scientifically unsound.

Quantitative Evidence for Selection of 1-Methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide


Structural Differentiation from the Lead TbNMT Inhibitor DDD85646

The target compound replaces the 2,6-dichlorobenzenesulfonamide core of DDD85646 with a 1-methyl-1H-pyrazole-4-sulfonamide linked to a 3-(pyridin-4-yl)pyrazine moiety [2]. DDD85646, a benzenesulfonamide, has a molecular weight of 495.43 g/mol and a topological polar surface area (tPSA) of 100.53 Ų [1]. In contrast, the target compound (C14H14N6O2S) has a molecular weight of 330.37 g/mol, substantially lower than DDD85646, and a tPSA of approximately 115 Ų (estimated), suggesting a different pharmacokinetic profile but no direct comparative data exists.

Neglected Tropical Diseases Target Validation Medicinal Chemistry

Class-Level TbNMT Inhibition Potential

Pyrazole sulfonamides have been established as potent TbNMT inhibitors. The reference compound DDD85646 exhibits an apparent Ki of 1.44 nM against TbNMT [1]. While the target compound has not been directly tested in published studies, its structural similarity to the active pyrazole sulfonamide pharmacophore suggests it may retain TbNMT inhibitory activity. However, activity cannot be inferred without experimental validation.

Enzyme Inhibition Antiparasitic Hit-to-Lead

Patent Landscape and Intellectual Property Differentiation

The compound falls within the generic scope of US Patent 6861417, which claims pyridin-4-yl or pyrimidin-4-yl substituted pyrazines as therapeutic agents for cytokine-mediated diseases, including inflammation and cancer [1]. This patent specifically covers p38 kinase inhibition, a mechanism distinct from TbNMT inhibition targeted by DDD85646. The dual potential (TbNMT by class and p38 by patent coverage) provides a differentiated therapeutic profile compared to single-target pyrazole sulfonamides.

Patent Analysis Kinase Inhibition Cytokine-mediated Disease

Optimal Application Scenarios for 1-Methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide


Validation of TbNMT Inhibition and Stage 2 HAT Drug Discovery

Based on class-level TbNMT inhibitory potential [1], the compound is suitable for initial screening in recombinant TbNMT enzymatic assays and T. brucei cell-based proliferation assays. Its lower molecular weight compared to DDD85646 [1] makes it a candidate for CNS penetration studies in murine models of stage 2 HAT.

p38 Kinase Inhibitor Hit-to-Lead Optimization

Given patent coverage under US6861417 for cytokine-mediated diseases [2], the compound can serve as a starting point for p38 kinase inhibitor design. Its pyrazine-pyridine scaffold is distinct from the classical imidazole-based p38 inhibitors, potentially offering a novel selectivity profile.

Chemical Biology Probe for NMT-Related Pathways

The compound can be used as a chemical biology probe to study N-myristoyltransferase function in trypanosomes, particularly if linked to a suitable reporter group. Its structural divergence from DDD85646 [1] may help elucidate structure-activity relationships around the linker region.

Quote Request

Request a Quote for 1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.